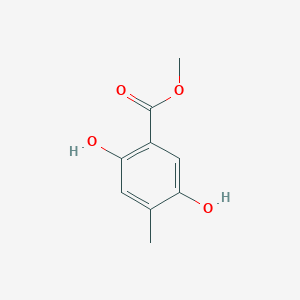
Methyl 2,5-dihydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-dihydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2,5-dihydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2,5-dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. For example, its potential anticancer effects may be due to its ability to induce apoptosis in cancer cells by activating specific caspases and other apoptotic pathways. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dihydroxybenzoate
- Methyl 2,6-dihydroxybenzoate
- Methyl 2,5-dihydroxy-4-methoxybenzoate
Uniqueness
Methyl 2,5-dihydroxy-4-methylbenzoate is unique due to the specific positioning of its hydroxyl and methyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group at the 4-position can influence the compound’s reactivity and interaction with biological targets, potentially leading to different therapeutic effects.
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
methyl 2,5-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H10O4/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,10-11H,1-2H3 |
Clé InChI |
VNHDJWAEIAXWOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


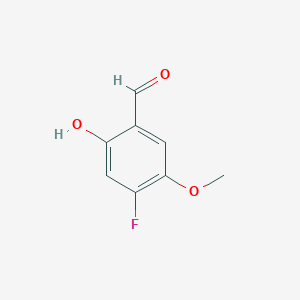



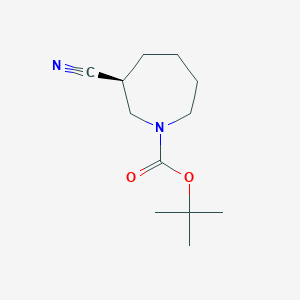
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
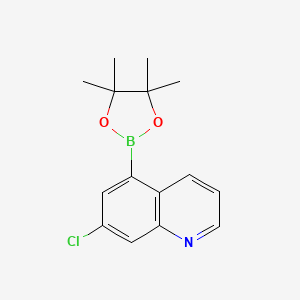

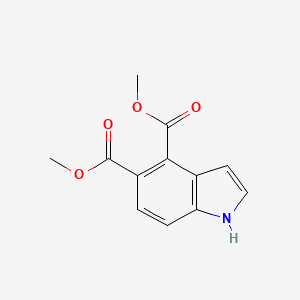
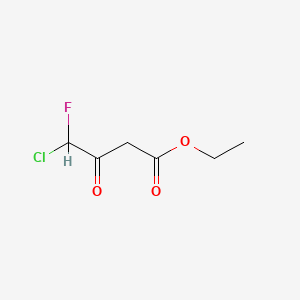
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)

